Cas no 34921-45-4 (2-(4-hydroxyphenoxy)-N-methylacetamide)

2-(4-hydroxyphenoxy)-N-methylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-(4-hydroxyphenoxy)-N-methyl-
- 2-(4-hydroxyphenoxy)-N-methylacetamide
- AKOS009314749
- EN300-77721
- SCHEMBL4427417
- Z381414890
- G19989
- DJVAYQMSFWMJAN-UHFFFAOYSA-N
- 106-675-9
- 2-(4-hydroxy-phenoxy)-N-methyl-acetamide
- CS-0261223
- JBA92145
- 34921-45-4
-
- インチ: InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-7(11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12)
- InChIKey: DJVAYQMSFWMJAN-UHFFFAOYSA-N
計算された属性
- 精确分子量: 181.07389321Da
- 同位素质量: 181.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 58.6Ų
2-(4-hydroxyphenoxy)-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-77721-0.25g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95.0% | 0.25g |
$111.0 | 2025-02-20 | |
Enamine | EN300-77721-0.5g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
Aaron | AR01AJ5C-50mg |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 50mg |
$97.00 | 2025-03-30 | |
Aaron | AR01AJ5C-5g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 5g |
$919.00 | 2023-12-14 | |
Aaron | AR01AJ5C-500mg |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 500mg |
$266.00 | 2025-02-09 | |
Aaron | AR01AJ5C-1g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 1g |
$335.00 | 2025-02-09 | |
A2B Chem LLC | AV69892-250mg |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 250mg |
$152.00 | 2024-04-20 | |
1PlusChem | 1P01AIX0-5g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 5g |
$866.00 | 2024-05-04 | |
A2B Chem LLC | AV69892-1g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 1g |
$272.00 | 2024-04-20 | |
1PlusChem | 1P01AIX0-500mg |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 500mg |
$230.00 | 2025-03-19 |
2-(4-hydroxyphenoxy)-N-methylacetamide 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
2-(4-hydroxyphenoxy)-N-methylacetamideに関する追加情報
Professional Introduction to 2-(4-hydroxyphenoxy)-N-methylacetamide (CAS No. 34921-45-4)
2-(4-hydroxyphenoxy)-N-methylacetamide, a compound with the chemical identifier CAS No. 34921-45-4, is a molecule of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its 2-(4-hydroxyphenoxy)-N-methylacetamide structure, has garnered attention due to its potential applications in drug development and its unique biochemical properties. The presence of both hydroxyl and amide functional groups makes it a versatile scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
The< strong>2-(4-hydroxyphenoxy)-N-methylacetamide molecule exhibits a distinct pharmacophore that has been explored in various research studies. Its hydroxyl group, positioned on a phenyl ring, contributes to hydrogen bonding capabilities, which is a critical factor in molecular interactions within biological systems. Additionally, the amide group provides a polar moiety that can interact with biological targets such as enzymes and receptors. These features have made it a valuable component in the design of novel therapeutic agents.
In recent years, there has been growing interest in the development of molecules that can modulate inflammatory pathways. The< strong>2-(4-hydroxyphenoxy)-N-methylacetamide structure has been investigated for its potential role in inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have shown that derivatives of this compound can exhibit anti-inflammatory properties by interfering with the production of pro-inflammatory mediators. This has led to its exploration as a lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory potential, the< strong>2-(4-hydroxyphenoxy)-N-methylacetamide scaffold has also been examined for its effects on central nervous system (CNS) disorders. Research indicates that modifications to this structure can yield compounds with neuroprotective and anxiolytic properties. The ability of the hydroxyl group to engage in hydrogen bonding with CNS receptors suggests that it could be used to develop treatments for conditions such as Alzheimer's disease and anxiety disorders. Further studies are ongoing to elucidate the exact mechanisms through which these compounds exert their effects.
The synthesis of< strong>2-(4-hydroxyphenoxy)-N-methylacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution followed by acetylation or amidation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups onto the phenyl ring, enhancing the compound's biological activity. The development of efficient synthetic methodologies is crucial for large-scale production and further exploration of this compound's therapeutic potential.
In addition to its pharmacological applications, the< strong>2-(4-hydroxyphenoxy)-N-methylacetamide structure has been utilized in material science research. Its ability to form stable complexes with metal ions makes it a candidate for developing new materials with applications in catalysis and sensing. The hydroxyl group can act as a ligand, coordinating with transition metals to form coordination complexes that exhibit unique catalytic properties. These complexes have shown promise in facilitating various organic transformations, making them valuable tools in synthetic chemistry.
The< strong>CAS No. 34921-45-4 identification ensures that researchers worldwide can accurately reference and procure this compound for their studies. Regulatory compliance and quality control are paramount when handling chemical substances like< strong>2-(4-hydroxyphenoxy)-N-methylacetamide, ensuring that they meet the stringent standards required for pharmaceutical and biochemical research. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee the consistency and safety of these compounds.
Ongoing research continues to uncover new applications and mechanisms associated with< strong>2-(4-hydroxyphenoxy)-N-methylacetamide. Advances in computational chemistry and high-throughput screening technologies are accelerating the discovery process, allowing researchers to rapidly identify promising derivatives and optimize their biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic solutions.
The future prospects for< strong>2-(4-hydroxyphenoxy)-N-methylacetamide are bright, with continued investigation into its potential as a lead compound for drug development. Its unique structural features make it a versatile platform for designing molecules with targeted biological activities. As our understanding of biochemical pathways grows, so too does the potential for this compound to contribute to innovative treatments for various diseases.
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